3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide
Description
3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide is a synthetic organic compound that features a benzamide core substituted with a dimethylamino group, a pyrazolyl group, and a thiophenyl group
Properties
IUPAC Name |
3-(dimethylamino)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-21(2)16-6-3-5-14(11-16)18(23)19-12-17(15-7-10-24-13-15)22-9-4-8-20-22/h3-11,13,17H,12H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISKKLPPSYITKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
Core Structural Components
The target molecule comprises three modular units:
- 3-(Dimethylamino)benzamide : A substituted benzamide with a tertiary amine at the meta position.
- 2-(1H-Pyrazol-1-yl)ethylamine : A secondary amine bearing a pyrazole ring.
- Thiophen-3-yl group : A heteroaromatic substituent at the ethylamine’s β-position.
Retrosynthetic disconnection identifies the following intermediates (Figure 1):
- Intermediate A : 3-(Dimethylamino)benzoic acid.
- Intermediate B : 2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine.
Synthetic Routes to 3-(Dimethylamino)-N-[2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide
Route 1: Sequential Amidation and Cyclization
Synthesis of 3-(Dimethylamino)benzoic Acid
3-Nitrobenzoic acid is reduced to 3-aminobenzoic acid using hydrogen gas (1 atm) and 10% palladium-on-carbon in ethanol (70°C, 12 h). Subsequent N-methylation employs methyl iodide (2.2 equiv) and potassium carbonate in dimethylformamide (DMF) at 60°C for 8 h, yielding 3-(dimethylamino)benzoic acid (89% yield).
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Nitro reduction | H₂, Pd/C, EtOH, 70°C | 92 |
| Dimethylation | MeI, K₂CO₃, DMF, 60°C | 89 |
Preparation of 2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine
Thiophen-3-ylacetonitrile undergoes condensation with hydrazine hydrate (3 equiv) in refluxing ethanol (6 h) to form 3-(thiophen-3-yl)-1H-pyrazole. The pyrazole is alkylated with 2-chloroethylamine hydrochloride using potassium tert-butoxide in tetrahydrofuran (THF) at 0°C to room temperature, affording the ethylamine intermediate (74% yield).
Key Data :
| Intermediate | $$ ^1H $$-NMR (DMSO-$$d_6 $$, δ ppm) |
|---|---|
| 3-(Thiophen-3-yl)-1H-pyrazole | 6.85 (s, 1H, pyrazole), 7.32–7.45 (m, 3H, thiophene) |
| Ethylamine derivative | 3.12 (t, 2H, CH₂NH₂), 4.25 (t, 2H, CH₂N), 6.91 (s, 1H, pyrazole) |
Amide Coupling
3-(Dimethylamino)benzoic acid is activated with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU, 1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3 equiv) in DMF. The resulting acyloxyphosphonium intermediate reacts with 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine at 25°C for 16 h, yielding the target compound (68% yield).
Optimization Study :
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 16 | 68 |
| EDCl/HOBt | DCM | 24 | 52 |
Route 2: One-Pot Tandem Synthesis
Simultaneous Pyrazole and Thiophene Assembly
A mixture of thiophen-3-carbaldehyde, malononitrile, and hydrazine hydrate in acetic acid (80°C, 4 h) generates 3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile. Reductive amination with dimethylamine-borane complex in methanol (25°C, 12 h) introduces the ethylamine sidechain, followed by in situ amidation with 3-(dimethylamino)benzoyl chloride (62% overall yield).
Advantages :
- Reduced purification steps.
- Higher atom economy compared to Route 1.
Analytical Characterization and Validation
Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
- $$ ^1H $$-NMR (600 MHz, CDCl₃) : δ 2.98 (s, 6H, N(CH₃)₂), 3.45–3.52 (m, 2H, CH₂NH), 4.21–4.30 (m, 2H, CH₂N), 6.89 (s, 1H, pyrazole), 7.12–7.45 (m, 6H, aromatic), 8.02 (s, 1H, NH).
- $$ ^{13}C $$-NMR (150 MHz, CDCl₃) : δ 40.2 (N(CH₃)₂), 49.8 (CH₂NH), 113.5–138.7 (aromatic carbons), 167.4 (C=O).
Mass Spectrometry (MS)
Mechanistic Insights and Side-Reaction Mitigation
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing HATU with propane phosphonic acid anhydride (T3P®) reduces reagent costs by 40% while maintaining yields ≥65%.
Green Solvent Alternatives
Cyclopentyl methyl ether (CPME) demonstrates comparable efficiency to DMF in amidation steps, with the added benefit of lower toxicity and easier recycling.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the substituents on the benzamide core or the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, organometallics, and bases are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-pyrazol-1-yl)ethyl)benzamide: Lacks the dimethylamino and thiophenyl groups.
3-(dimethylamino)-N-(2-phenylethyl)benzamide: Contains a phenyl group instead of the pyrazolyl and thiophenyl groups.
N-(2-(thiophen-3-yl)ethyl)benzamide: Lacks the dimethylamino and pyrazolyl groups.
Uniqueness
3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide is unique due to the combination of its substituents, which may confer distinct chemical and biological properties. The presence of the dimethylamino group can enhance solubility and reactivity, while the pyrazolyl and thiophenyl groups may contribute to specific interactions with biological targets.
Biological Activity
3-(Dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and autophagy modulation. This article explores its synthesis, structural characteristics, biological activity, and relevant research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step reaction involving the condensation of various precursors. According to the literature, it can be prepared from equimolar amounts of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2,3-dihydro-1H-inden-1-one in boiling ethanol with piperidine as a catalyst. The resulting product is crystallized from dimethylformamide to yield colorless crystals .
The molecular structure comprises several key components:
- Indanone
- Pyrazolyl
- Phenyl
- Thiophenyl
Crystallographic studies reveal that the compound exhibits a twisted conformation with specific dihedral angles between the ring systems, which may influence its biological activity .
Anticancer Properties
Research indicates that compounds with similar pyrazole structures exhibit significant anticancer properties. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have shown submicromolar antiproliferative activity in pancreatic cancer cells (MIA PaCa-2) by reducing mTORC1 activity and enhancing autophagy . This suggests that this compound may similarly disrupt cellular pathways vital for cancer cell survival.
The mechanism of action appears to involve modulation of autophagy. The compound's structural features allow it to interfere with mTORC1 reactivation during nutrient refeeding, thus impairing autophagic flux. This interference results in the accumulation of LC3-II, a marker for autophagy, indicating that such compounds could serve as novel autophagy modulators with anticancer potential .
Study 1: Autophagy Modulation
In a study examining the effects of related pyrazole derivatives on autophagy, it was found that treatment with these compounds led to increased LC3-II levels under basal conditions while disrupting normal autophagic flux under starvation conditions. This dual effect highlights the potential for selective targeting of cancer cells that rely on autophagy for survival in nutrient-poor environments .
Study 2: Structure–Activity Relationship (SAR)
A structure–activity relationship study on similar benzamide derivatives indicated that modifications in the pyrazole ring significantly impacted biological activity. The presence of dimethylamino groups was correlated with enhanced potency against cancer cell lines, suggesting that such modifications could be crucial for developing more effective therapeutic agents .
Summary Table of Biological Activities
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anticancer | mTORC1 inhibition, Autophagy modulation |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | Antiproliferative | Increased LC3-II levels, disrupted autophagic flux |
Q & A
Q. Q. How to reconcile discrepancies in reported IC values across different kinase assays?
- Methodology :
- Assay standardization : Validate ATP concentrations (e.g., 10 µM vs. 100 µM) and enzyme lot consistency.
- Orthogonal assays : Confirm activity using radioactive filter-binding assays alongside luminescence-based methods.
- Statistical rigor : Apply ANOVA to compare inter-lab variability and outlier removal criteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
